molecular formula C22H25N3O2 B5866405 2-(3-methylphenyl)-3-[3-(4-morpholinyl)propyl]-4(3H)-quinazolinone

2-(3-methylphenyl)-3-[3-(4-morpholinyl)propyl]-4(3H)-quinazolinone

Cat. No. B5866405
M. Wt: 363.5 g/mol
InChI Key: DLOANLUICGSQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenyl)-3-[3-(4-morpholinyl)propyl]-4(3H)-quinazolinone, also known as MPQP, is a chemical compound that belongs to the class of quinazolinone derivatives. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-3-[3-(4-morpholinyl)propyl]-4(3H)-quinazolinone is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, which could explain its potential as a treatment for various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In the brain, it has been shown to increase dopamine release and modulate the activity of various neurotransmitter systems.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-methylphenyl)-3-[3-(4-morpholinyl)propyl]-4(3H)-quinazolinone in lab experiments is its unique chemical structure, which makes it a valuable starting point for the design of new drugs. Another advantage is its potential as a modulator of various neurotransmitter systems, which could have implications for the treatment of neurological disorders.
One limitation of using this compound in lab experiments is its relatively low solubility in water, which could make it difficult to administer in vivo. Another limitation is the lack of knowledge about its mechanism of action, which could hinder its further development as a drug candidate.

Future Directions

There are several future directions for the scientific research on 2-(3-methylphenyl)-3-[3-(4-morpholinyl)propyl]-4(3H)-quinazolinone. One direction is to further investigate its potential as an anticancer agent and develop it into a viable cancer treatment. Another direction is to explore its potential as a modulator of the dopamine system and develop it into a treatment for neurological disorders such as Parkinson's disease and schizophrenia.
Another direction is to further investigate its mechanism of action and develop a better understanding of how it modulates various neurotransmitter systems in the brain. This could lead to the development of new drugs with improved efficacy and safety.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its unique chemical structure, pharmacological properties, and potential as a modulator of various neurotransmitter systems make it a valuable starting point for the design of new drugs. Further research is needed to fully understand its mechanism of action and develop it into a viable drug candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(3-methylphenyl)-3-[3-(4-morpholinyl)propyl]-4(3H)-quinazolinone involves the reaction of 2-aminobenzophenone with 3-methylbenzaldehyde in the presence of sodium methoxide and methanol. The resulting intermediate is then reacted with 3-(4-morpholinyl)propanol in the presence of acetic acid and acetic anhydride to yield this compound. The overall process is shown in the following reaction scheme:

Scientific Research Applications

2-(3-methylphenyl)-3-[3-(4-morpholinyl)propyl]-4(3H)-quinazolinone has been the subject of scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment.
In drug discovery, this compound has been studied for its potential as a lead compound for the development of new drugs. Its unique chemical structure and pharmacological properties make it a valuable starting point for the design of new drugs with improved efficacy and safety.
In neuroscience, this compound has been studied for its potential as a modulator of the dopamine system. It has been shown to increase dopamine release in the brain, which could have implications for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

2-(3-methylphenyl)-3-(3-morpholin-4-ylpropyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-17-6-4-7-18(16-17)21-23-20-9-3-2-8-19(20)22(26)25(21)11-5-10-24-12-14-27-15-13-24/h2-4,6-9,16H,5,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOANLUICGSQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2CCCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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